Cas no 610762-24-8 (3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one)

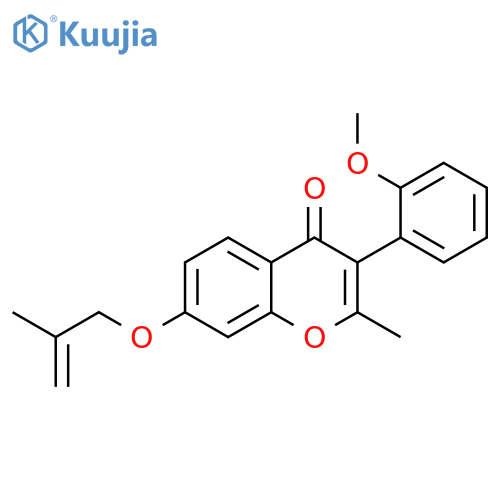

610762-24-8 structure

商品名:3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one

- 3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-en-1-yl)oxy-4H-chromen-4-one

-

- インチ: 1S/C21H20O4/c1-13(2)12-24-15-9-10-17-19(11-15)25-14(3)20(21(17)22)16-7-5-6-8-18(16)23-4/h5-11H,1,12H2,2-4H3

- InChIKey: FMDMBEMLICOQRR-UHFFFAOYSA-N

- ほほえんだ: C1(C)OC2=CC(OCC(C)=C)=CC=C2C(=O)C=1C1=CC=CC=C1OC

計算された属性

- せいみつぶんしりょう: 336.13615911g/mol

- どういたいしつりょう: 336.13615911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 44.8Ų

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-3892-75mg |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-5mg |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-25mg |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-20mg |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-10μmol |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-20μmol |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-1mg |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-4mg |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-50mg |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 50mg |

$160.0 | 2023-09-11 | ||

| Life Chemicals | F3385-3892-3mg |

3-(2-methoxyphenyl)-2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4H-chromen-4-one |

610762-24-8 | 3mg |

$63.0 | 2023-09-11 |

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

610762-24-8 (3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one) 関連製品

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 249916-07-2(Borreriagenin)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量